molecular formula C19H18ClFN6O B11030063 2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol

2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol

Cat. No.: B11030063
M. Wt: 400.8 g/mol
InChI Key: UUXRPTLPFSXWRD-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Its systematic name is 2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol .
  • It contains a central hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene core, with a chloro-fluoro-substituted phenyl group and an ethanol moiety attached.
  • Preparation Methods

    • Synthetic routes for this compound involve multi-step processes.
    • Industrial production methods may include cyclization reactions, functional group transformations, and purification steps.
  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and transition metal catalysts are used.

      Major Products: These reactions yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique structure.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Studied for drug development (e.g., antiviral, anticancer properties).

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects depend on its interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other polycyclic structures or heterocycles.
    • Uniqueness lies in its intricate arrangement and functional groups.

    Properties

    Molecular Formula

    C19H18ClFN6O

    Molecular Weight

    400.8 g/mol

    IUPAC Name

    2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol

    InChI

    InChI=1S/C19H18ClFN6O/c20-12-5-6-14(21)13(9-12)17-24-18-22-10-25(7-8-28)11-26(18)19-23-15-3-1-2-4-16(15)27(17)19/h1-6,9,17,28H,7-8,10-11H2,(H,22,24)

    InChI Key

    UUXRPTLPFSXWRD-UHFFFAOYSA-N

    Canonical SMILES

    C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CCO)C5=C(C=CC(=C5)Cl)F

    Origin of Product

    United States

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